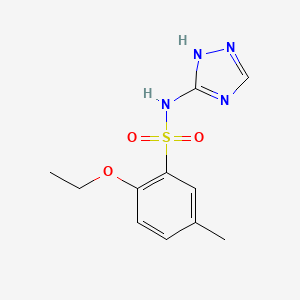![molecular formula C16H20ClNO2 B7580301 1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, also known as MK-801, is a chemical compound that has been extensively studied for its potential use in scientific research. MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.
作用机制
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate and blocks its activity. This leads to a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx can lead to a decrease in the release of neurotransmitters and a decrease in synaptic plasticity, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including effects on synaptic plasticity, learning and memory, and neuronal survival. This compound has been shown to impair learning and memory in animal models, as well as to induce neuronal cell death in certain brain regions. This compound has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a widely used tool in scientific research due to its ability to selectively block the NMDA receptor and its well-characterized mechanism of action. However, there are some limitations to its use, including its potential for inducing neurotoxicity and its non-specific effects on other neurotransmitter systems. Additionally, this compound is not suitable for use in human subjects due to its potential for inducing psychosis-like symptoms.
未来方向
There are many future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid and the NMDA receptor, including the development of more selective antagonists, the study of the role of the NMDA receptor in various neurological disorders, and the development of treatments for these disorders based on NMDA receptor modulation. Additionally, there is ongoing research on the use of this compound as a tool to study the mechanisms of drug addiction and withdrawal.
合成方法
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound that is synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with cyclohexanone to form 1-(2-chlorophenyl)-2-cyclohexyl ethanol. The second step involves the reaction of the 1-(2-chlorophenyl)-2-cyclohexyl ethanol with sodium hydride and dimethylformamide to form 1-(2-chlorophenyl)-2-cyclohexyl ethylamine. Finally, the 1-(2-chlorophenyl)-2-cyclohexyl ethylamine is reacted with maleic acid to form this compound.
科学研究应用
1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is primarily used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be useful in studying the mechanisms of learning and memory, as well as in the development of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the effects of drugs of abuse, such as cocaine and amphetamines, on the brain.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1,3,6-7,11,14-15H,2,4-5,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIHBXNOLWEZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2CC3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
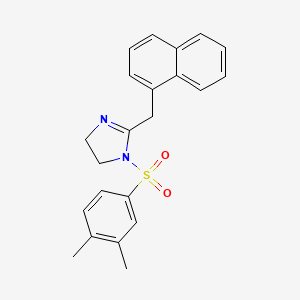
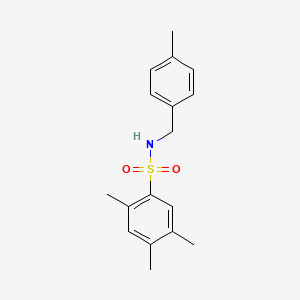
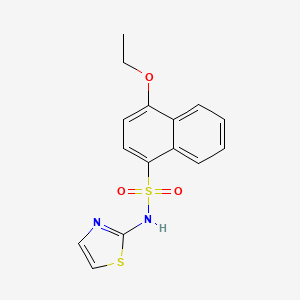
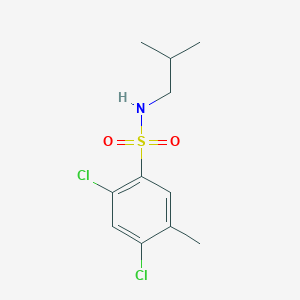
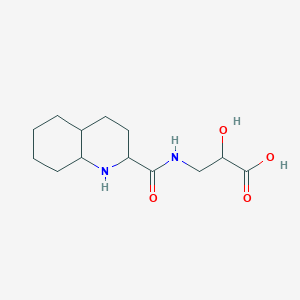



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

